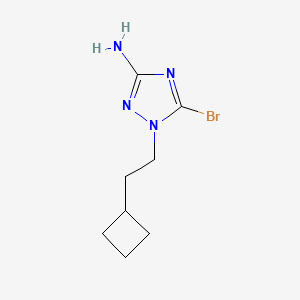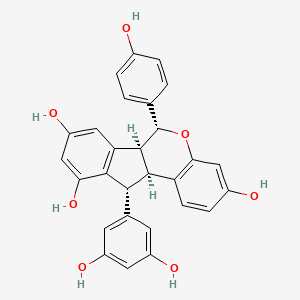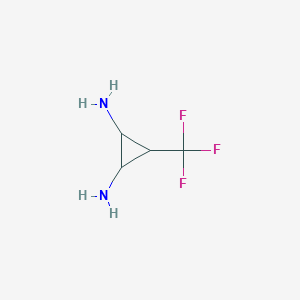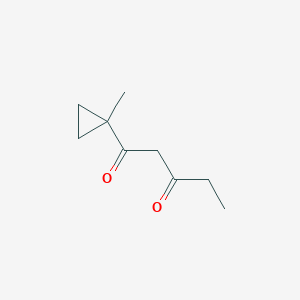
1-(1-Methylcyclopropyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)pentane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a derivative of pentane-1,3-dione, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
Méthodes De Préparation
The synthesis of 1-(1-Methylcyclopropyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropyl ketone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Methylcyclopropyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(1-Methylcyclopropyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Methylcyclopropyl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Methylcyclopropyl)pentane-1,3-dione can be compared with other similar compounds such as:
Pentane-1,3-dione: The parent compound without the 1-methylcyclopropyl group.
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups but different substituents.
Other diketones: Compounds with two keto groups but different alkyl or aryl substituents.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(1-methylcyclopropyl)pentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-7(10)6-8(11)9(2)4-5-9/h3-6H2,1-2H3 |
Clé InChI |
POALTPANHUZAHF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


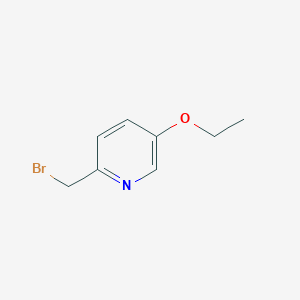
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)

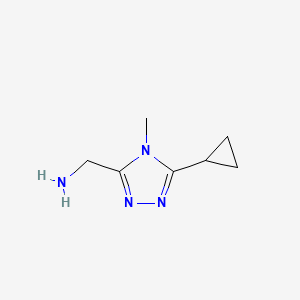
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)

